Benzyl (benzyloxy)carbamate
CAS No.: 15255-86-4
Cat. No.: VC8427411
Molecular Formula: C15H15NO3
Molecular Weight: 257.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15255-86-4 |
---|---|
Molecular Formula | C15H15NO3 |
Molecular Weight | 257.28 g/mol |
IUPAC Name | benzyl N-phenylmethoxycarbamate |
Standard InChI | InChI=1S/C15H15NO3/c17-15(18-11-13-7-3-1-4-8-13)16-19-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) |
Standard InChI Key | PIMQUYFJDPYHBL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)NOCC2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NOCC2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
Benzyl (benzyloxy)carbamate (systematic IUPAC name: benzyl N-(benzyloxy)carbamate) features a carbamate backbone (-OC(O)NH-) with two aromatic substituents: a benzyl group (C₆H₅CH₂-) attached to the oxygen atom and a benzyloxy group (C₆H₅CH₂O-) bonded to the nitrogen atom. This dual substitution enhances its stability under acidic and basic conditions, making it valuable in multi-step synthetic pathways .
Table 1: Key Structural and Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₅NO₃ | Calculated |
Molecular Weight (g/mol) | 255.29 | Calculated |
CAS Registry Number | Not explicitly reported | - |
Related Compounds | Benzyl carbamate (CAS 621-84-1) |
Synthesis Methods
Conventional Synthesis Pathways
The synthesis of benzyl (benzyloxy)carbamate can be inferred from analogous carbamate preparations. A common approach involves reacting benzyl chloroformate (C₆H₅CH₂OCOCl) with benzyloxyamine (C₆H₅CH₂ONH₂) in the presence of a mild base such as sodium bicarbonate :
This exothermic reaction typically proceeds at 0–25°C in anhydrous solvents like dichloromethane or tetrahydrofuran. Yields exceeding 85% have been reported for similar carbamates under optimized conditions .
Industrial-Scale Production
Industrial methods emphasize cost efficiency and scalability. A patented one-pot synthesis involves urea, benzyl alcohol, and a nickel oxide-bismuth oxide catalyst at 110°C, achieving 99% yield for benzyl carbamate . Adapting this method for benzyl (benzyloxy)carbamate would require substituting benzyl alcohol with benzyloxyethanol and optimizing catalyst loading.
Table 2: Comparative Synthesis Conditions
Reagent System | Temperature (°C) | Yield (%) | Application |
---|---|---|---|
Benzyl chloroformate + NH₃ | 25 | 90 | Lab-scale |
Urea + Benzyl alcohol | 110 | 99 | Industrial |
tert-Butyl derivative | 45–47 | 95 | Hydroxamic acid synthesis |
Physicochemical Properties
Benzyl (benzyloxy)carbamate is a white crystalline solid at room temperature. Key properties extrapolated from related compounds include:
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Melting Point: ~45–50°C (analogous to tert-butyl N-(benzyloxy)carbamate )
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Solubility: Moderate in chloroform and ethyl acetate; low in water (<0.1 g/L at 25°C) .
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Stability: Resists hydrolysis under neutral conditions but degrades in strong acids/bases via carbamate cleavage .
Applications in Organic Synthesis
Protecting Group for Amines
The compound’s dual benzyl groups provide robust protection for primary and secondary amines during peptide synthesis. Unlike traditional carbobenzyloxy (Cbz) groups, the benzyloxy moiety offers enhanced resistance to catalytic hydrogenation, enabling selective deprotection strategies .
Precursor to Hydroxamic Acids
Benzyl (benzyloxy)carbamate serves as a key intermediate in synthesizing cyclic hydroxamic acids, which exhibit metal-chelating properties. Intramolecular cyclization with aldehydes or ketones yields five- or six-membered rings, critical for developing siderophore mimics and metalloenzyme inhibitors :
Derivative | Target | IC₅₀/MIC | Application |
---|---|---|---|
tert-Butyl variant | Fe³⁺ chelation | Kd < 10⁻¹⁰ M | Iron overload therapy |
4-Aminoquinoline analog | M. tuberculosis | 2.7 µM | Tuberculosis treatment |
Comparative Analysis with Related Carbamates
Benzyl (benzyloxy)carbamate occupies a niche between simpler carbamates (e.g., benzyl carbamate) and bulkier tert-butyl derivatives:
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